N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide: is an organic compound that belongs to the class of amides It features a chlorophenyl group, a thiophen-2-ylmethyl group, and an aminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-chloroaniline, thiophene-2-carbaldehyde, and chloroacetyl chloride.
Step 1: The reaction between 3-chloroaniline and thiophene-2-carbaldehyde in the presence of a reducing agent like sodium borohydride yields N-(3-chlorophenyl)-2-(thiophen-2-ylmethyl)amine.
Step 2: The resulting amine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially yielding the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It may be incorporated into polymers to modify their properties.
Biology and Medicine:
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industry:
Chemical Industry: Utilized in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-2-(methylamino)acetamide
- N-(3-bromophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide
- N-(3-chlorophenyl)-2-[(furan-2-ylmethyl)amino]acetamide
Uniqueness:
- Chlorophenyl Group: The presence of the chlorophenyl group can influence the compound’s reactivity and interaction with biological targets.
- Thiophen-2-ylmethyl Group: This group can enhance the compound’s ability to participate in π-π interactions and hydrogen bonding.
- Amide Moiety: The amide linkage provides stability and can participate in hydrogen bonding, influencing the compound’s overall properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(thiophen-2-ylmethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c14-10-3-1-4-11(7-10)16-13(17)9-15-8-12-5-2-6-18-12/h1-7,15H,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANRFCZHDCLAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CNCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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